molecular formula C8H10N2O3S B3060407 methyl 2-[(E)-N'-methoxyimidamido]thiophene-3-carboxylate CAS No. 338750-41-7

methyl 2-[(E)-N'-methoxyimidamido]thiophene-3-carboxylate

Cat. No.: B3060407
CAS No.: 338750-41-7
M. Wt: 214.24 g/mol
InChI Key: CHLXQMAUCNCHRP-UHFFFAOYSA-N
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Description

Methyl 2-[(E)-N'-methoxyimidamido]thiophene-3-carboxylate is a high-purity synthetic thiophene derivative designed for research applications. Thiophene-based compounds are a significant class of heterocyclic molecules with extensive applications in medicinal chemistry and drug discovery due to their remarkable versatility and wide spectrum of biological activities . Researchers value the thiophene nucleus as a key scaffold for creating combinatorial libraries and investigating new lead molecules for various therapeutic targets . This specific compound features a carboxamide functional group, a moiety frequently explored in the development of novel bioactive molecules. Contemporary studies highlight the promise of thiophene carboxamide derivatives in several research domains. For instance, analogous structures have been identified as highly potent and selective inhibitors of sphingomyelin synthase 2 (SMS2), exhibiting IC50 values in the nanomolar range (e.g., 28 nmol/L for a related derivative) and demonstrating significant therapeutic potential in models of dry eye disease by reducing sphingomyelin levels and suppressing inflammation . Furthermore, structurally similar thiophene carboxamides are being investigated as biomimetics of the anticancer agent Combretastatin A-4 (CA-4) . These analogues have demonstrated potent antiproliferative activity against challenging cancer cell lines, such as hepatocellular carcinoma (Hep3B), with studies showing an ability to disrupt spheroid formation and interact with the tubulin-colchicine-binding pocket, suggesting a mechanism involving the disruption of microtubule dynamics . The reactivity of the ester and imidamido groups on the thiophene ring makes this compound a valuable, multifunctional synthetic intermediate for further chemical exploration. It is strictly for research purposes in laboratory settings. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 2-[(E)-(methoxyamino)methylideneamino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-12-8(11)6-3-4-14-7(6)9-5-10-13-2/h3-5H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLXQMAUCNCHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)N=CNOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(SC=C1)/N=C/NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338750-41-7
Record name Methyl 2-[[(methoxyamino)methylene]amino]-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338750-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of methyl 2-[(E)-N’-methoxyimidamido]thiophene-3-carboxylate can be achieved through several synthetic routes. . This reaction typically requires specific conditions such as the presence of a base and a suitable solvent. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Methyl 2-[(E)-N’-methoxyimidamido]thiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiol derivatives .

Scientific Research Applications

Methyl 2-[(E)-N'-methoxyimidamido]thiophene-3-carboxylate is a thiophene derivative with diverse applications in chemistry and medicinal chemistry. It is a heterocyclic compound containing sulfur, known for its uses in medicinal chemistry, material science, and industrial chemistry.

Scientific Research Applications

  • Building Block for Synthesis : this compound serves as a building block for synthesizing more complex molecules in chemistry.
  • Biological Activity : The compound has garnered attention in medicinal chemistry because of its potential biological activities, including antiproliferative and antibacterial effects.

Antiproliferative Activity

  • In vitro Studies : Thiophene derivatives, with modifications at various positions on the thiophene ring, have shown significant antiproliferative effects against cancer cell lines. Some of the most active compounds demonstrated IC50 values in the nanomolar range, which indicates strong inhibitory effects on cancer cell proliferation.
    CompoundCell Line TestedIC50 (µM)
    4iHepG-20.31
    4nMCF-7<0.025
    4fHT-29<0.1
    These results suggest that structural modifications can significantly enhance the anticancer properties of thiophene derivatives, potentially making this compound a candidate for further exploration in cancer therapy.

Antibacterial Activity

  • In vitro Evaluation : Compounds structurally related to this compound were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Certain derivatives exhibit potent antibacterial activity, with MIC values comparable to established antibiotics.
    CompoundBacterial StrainMIC (µg/mL)
    5aStaphylococcus aureus0.22
    5bEscherichia coli0.25

Case Studies

  • Anticancer Efficacy : Studies have demonstrated that specific substitutions could enhance selectivity towards cancer cells while sparing normal lymphocytes from cytotoxic effects. This selectivity is crucial for developing safer therapeutic agents.
  • Antimicrobial Resistance : Compounds like this compound could provide alternatives to traditional antibiotics by effectively targeting resistant strains, addressing the rising concern of antimicrobial resistance.

Mechanism of Action

The mechanism of action of methyl 2-[(E)-N’-methoxyimidamido]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including those involved in inflammation and cell proliferation . The exact molecular targets may vary depending on the specific derivative and its application. For example, some thiophene derivatives act as inhibitors of enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds with analogous thiophene backbones and functional groups, as direct data on methyl 2-[(E)-N'-methoxyimidamido]thiophene-3-carboxylate are unavailable in the provided sources.

Functional Group Comparison
Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol)
This compound Imidamido (2), methyl ester (3) Ester, imidamide ~252.28 (calculated)
Ethyl 2-((2-ethoxy-...)-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Ethyl ester (3), amino-ethyl-ketone (2) Ester, ketone, amine 390.14 (experimental)
Methyl 2-(2-methoxy-2-oxoacetyl)thiophene-3-carboxylate (69) Methoxy-oxoacetyl (2), methyl ester (3) Ester, α-keto ester ~228.21 (calculated)

Key Observations :

  • Electronic Effects: The imidamido group in the target compound likely introduces stronger electron-withdrawing effects compared to the α-keto ester in compound 69 or the amino-ketone in 6o. This could enhance electrophilicity at the thiophene ring, influencing reactivity in nucleophilic substitutions or cycloadditions.
  • Steric Hindrance : The bulky imidamido group in the target compound may reduce reaction yields in crowded synthetic pathways, similar to the moderate 22% yield observed for 6o in the Petasis reaction .

Research Findings and Data Gaps

Stability and Reactivity
  • The imidamido group’s hydrolytic instability (compared to esters or ketones) may necessitate anhydrous conditions during synthesis, as seen in the use of molecular sieves for 6o .
  • No experimental data on the target compound’s NMR or HRMS are available, unlike 6o, which was validated via $^1$H NMR and HRMS-ESI .

Biological Activity

Methyl 2-[(E)-N'-methoxyimidamido]thiophene-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antiproliferative, antibacterial, and other therapeutic effects.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities. The presence of the methoxyimidamido group enhances its pharmacological potential by influencing its interaction with biological targets.

Antiproliferative Activity

In vitro Studies : Several studies have evaluated the antiproliferative effects of thiophene derivatives similar to this compound. For instance, derivatives with modifications at various positions on the thiophene ring showed significant activity against cancer cell lines. The most active compounds demonstrated IC50 values in the nanomolar range, indicating strong inhibitory effects on cancer cell proliferation.

CompoundCell Line TestedIC50 (µM)
4iHepG-20.31
4nMCF-7<0.025
4fHT-29<0.1

These results suggest that structural modifications can significantly enhance the anticancer properties of thiophene derivatives, potentially making this compound a candidate for further exploration in cancer therapy .

Antibacterial Activity

In vitro Evaluation : The antibacterial properties of thiophene derivatives have also been explored. Compounds structurally related to this compound were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMIC (µg/mL)
5aStaphylococcus aureus0.22
5bEscherichia coli0.25

These findings indicate that certain derivatives exhibit potent antibacterial activity, with MIC values comparable to established antibiotics .

The mechanism by which this compound exerts its biological effects is likely multifaceted. For antiproliferative activity, it may involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . In terms of antibacterial action, it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Case Studies

  • Anticancer Efficacy : A study involving a series of thiophene derivatives demonstrated that specific substitutions could enhance selectivity towards cancer cells while sparing normal lymphocytes from cytotoxic effects. This selectivity is crucial for developing safer therapeutic agents .
  • Antimicrobial Resistance : Research has highlighted the rising concern of antimicrobial resistance. Compounds like this compound could provide alternatives to traditional antibiotics by targeting resistant strains effectively .

Q & A

Q. What are the key synthetic routes for methyl 2-[(E)-N'-methoxyimidamido]thiophene-3-carboxylate, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves multi-step processes. First, the imidamido intermediate is prepared via condensation of a methoxy-substituted amine with an acryloyl chloride derivative under anhydrous conditions (e.g., THF, 0–5°C). Subsequent coupling to the thiophene-3-carboxylate scaffold is achieved using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane at room temperature. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of carboxylate to imidamido intermediate) and inert atmosphere to prevent hydrolysis .

Q. How is the E-configuration of the imidamido group confirmed experimentally?

  • Methodological Answer : The E-configuration is validated using a combination of 1H NMR NOE (Nuclear Overhauser Effect) experiments and X-ray crystallography . For NMR, irradiation of the methoxy proton should show NOE enhancement with the adjacent imine proton, confirming spatial proximity consistent with the E-isomer. X-ray diffraction analysis provides definitive proof by resolving the spatial arrangement of substituents around the double bond .

Advanced Research Questions

Q. How can regioselectivity challenges during thiophene ring functionalization be addressed?

  • Methodological Answer : Regioselectivity in thiophene derivatives is influenced by electronic and steric factors. For electrophilic substitutions (e.g., nitration), directing groups like the carboxylate ester at position 3 enhance reactivity at position 5. Computational tools (DFT calculations) predict electron density distribution, guiding reagent choice. For example, using mild Lewis acids (e.g., ZnCl₂) in Friedel-Crafts alkylation directs substitution to the less hindered position .

Q. What strategies reconcile conflicting spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions between mass spectrometry (MS) and NMR data often arise from impurities or tautomerism. Purify the compound via preparative HPLC (C18 column, acetonitrile/water gradient) to remove byproducts. For tautomeric equilibria (e.g., keto-enol forms), use variable-temperature NMR (VT-NMR) to track dynamic behavior. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Methodological Answer : SAR studies require systematic modification of substituents. For example:
  • Variation of the methoxy group : Replace with ethoxy or halogen substituents to assess electronic effects on receptor binding.
  • Thiophene ring modification : Introduce methyl or cyano groups to probe steric and electronic contributions.
    Biological assays (e.g., enzyme inhibition, cytotoxicity) should use dose-response curves (IC₅₀ determination) with positive controls. Computational docking (AutoDock Vina) models interactions with target proteins (e.g., kinases) to prioritize synthetic targets .

Q. What experimental designs assess environmental stability and degradation pathways?

  • Methodological Answer : Follow OECD guidelines for hydrolysis studies (pH 4, 7, 9 buffers at 25°C and 50°C) to track degradation kinetics via LC-MS. For photolysis, expose solutions to UV light (λ = 254 nm) and monitor byproducts using HRMS. Ecotoxicity is evaluated using Daphnia magna acute toxicity tests (OECD 202) and algae growth inhibition assays (OECD 201). Data are analyzed using QSAR models to predict environmental fate .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

  • Methodological Answer : Yield variations often stem from differences in reagent purity or reaction scaling. Reproduce methods using HPLC-grade solvents and anhydrous conditions. For scale-up challenges (e.g., exothermic reactions), employ controlled addition via syringe pump and monitor temperature with an IR probe. Compare results with literature using standardized reporting (e.g., isolated yield vs. conversion rate) and validate via independent synthesis in multiple labs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.